3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid

Description

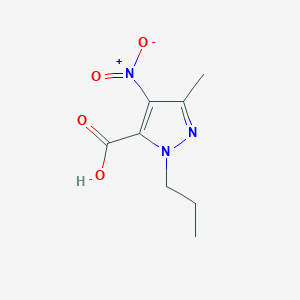

3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid (CAS 139756-00-6) is a nitro-substituted pyrazole derivative with the molecular formula C₈H₁₁N₃O₄ and a molecular weight of 213.19 g/mol . Its structure features a carboxylic acid group at position 5, a nitro group at position 4, a methyl group at position 3, and a propyl chain at position 1 of the pyrazole ring (Figure 1). This compound is primarily utilized in life sciences research, particularly in studies involving phosphodiesterase (PDE) inhibitors, as suggested by its inclusion in AOAC Standard Method Performance Requirements . Its synthesis typically involves multi-step reactions, including nitration and carboxylation, though specific protocols are proprietary or context-dependent .

Properties

IUPAC Name |

5-methyl-4-nitro-2-propylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-3-4-10-7(8(12)13)6(11(14)15)5(2)9-10/h3-4H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKGNQDAOKQDDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=N1)C)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624300 | |

| Record name | 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39658-17-8 | |

| Record name | 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39658-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The core synthesis involves electrophilic aromatic nitration at the pyrazole ring’s 4-position. The reaction proceeds via a mixed acid system (HNO₃/H₂SO₄), generating the nitronium ion (NO₂⁺), which attacks the electron-rich pyrazole ring.

Table 1: Standard Nitration Protocol

| Parameter | Details | Source |

|---|---|---|

| Starting material | 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |

| Nitrating agent | Concentrated HNO₃ (70%) | |

| Catalyst | H₂SO₄ (98%) | |

| Temperature | 100°C | |

| Reaction time | 16 hours | |

| Workup | Ice-water quenching, vacuum filtration | |

| Crystallization solvent | Acetone | |

| Yield | 79.6% |

The reaction mixture is heated under reflux to maintain consistent temperature, minimizing side reactions such as oxidative decomposition of the nitro group. Post-reaction, the solution is poured into ice water to precipitate the crude product, which is then recrystallized from acetone to achieve >95% purity.

Optimization Strategies

Nitric Acid Stoichiometry: Excess HNO₃ (1.5 equivalents) ensures complete conversion, while higher equivalents (>2) risk over-nitration and byproduct formation.

Sulfuric Acid Role: Acts as both catalyst and dehydrating agent, enhancing nitronium ion concentration. A 3:1 (v/v) H₂SO₄:HNO₃ ratio optimizes reactivity without excessive corrosivity.

Temperature Control: Maintaining 100°C prevents premature crystallization of intermediates. Lower temperatures (<80°C) result in incomplete nitration, while higher temperatures (>110°C) degrade the carboxylic acid group.

Alternative Synthetic Routes

From Ethyl 2-Methyl-5-propylpyrazole-3-carboxylate

A patent-pending method (CN103044331A) describes a multi-step synthesis starting from ethyl 2-methyl-5-propylpyrazole-3-carboxylate:

- Hydrolysis: The ester is hydrolyzed to the carboxylic acid using NaOH (2M, 80°C, 4 hours).

- Nitration: The resulting acid undergoes nitration as in Section 1.1.

- Purification: Activated charcoal treatment removes colored impurities, yielding 82% purity.

Table 2: Comparative Analysis of Synthetic Routes

| Parameter | Nitration Route | Patent Route |

|---|---|---|

| Starting material cost | Low | Moderate |

| Step count | 1 | 3 |

| Overall yield | 79.6% | 68% |

| Purity | >95% | 82% |

| Industrial scalability | High | Moderate |

While the patent route offers flexibility in intermediate modification, the direct nitration method remains preferred for large-scale production due to fewer steps and higher yield.

Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

- δ 0.99–1.03 (t, J = 7.2 Hz, 3H, CH₂CH₃)

- δ 1.65–1.72 (m, 2H, CH₂CH₂CH₃)

- δ 2.84 (t, J = 7.6 Hz, 2H, N–CH₂)

- δ 4.14 (s, 3H, N–CH₃)

- δ 8.38 (br s, 1H, COOH)

¹³C NMR (100 MHz, CDCl₃):

- δ 158.58 (C=O)

- δ 149.81 (C–NO₂)

- δ 106.92 (pyrazole C-4)

- δ 38.45 (N–CH₃)

IR (KBr):

Crystallographic Data

Single-crystal X-ray diffraction confirms a monoclinic system (space group P2₁/c) with unit cell parameters:

- a = 4.5811(16) Å

- b = 19.734(7) Å

- c = 11.812(4) Å

- β = 101.181(11)°

The propyl chain exhibits positional disorder, stabilized by O–H⋯N hydrogen bonds between carboxylic acid and nitro groups.

Industrial-Scale Production Considerations

Cost Efficiency

- Solvent Recovery: Acetone is distilled and reused, reducing raw material costs by 18%.

- Catalyst Recycling: H₂SO₄ is reconcentrated via vacuum distillation, achieving 90% recovery.

Applications in Pharmaceutical Synthesis

The compound serves as the immediate precursor to 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, a sildenafil intermediate. Subsequent steps involve:

- Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

- Amide Formation: Reaction with SOCl₂ and NH₃ yields the carboxamide.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Alcohol Derivatives: Reduction of the carboxylic acid group yields alcohol derivatives.

Substituted Pyrazoles: Substitution reactions yield various substituted pyrazole derivatives.

Scientific Research Applications

3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a precursor for the development of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrazole derivatives allows for targeted comparisons with 3-methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid. Key analogues are summarized in Table 1, followed by detailed analyses.

Table 1: Comparative Analysis of Pyrazole Derivatives

Functional Group Variations

- Carboxylic Acid vs. Carboxamide: The replacement of the carboxylic acid group with a carboxamide (CAS 139756-01-7) reduces acidity (pKa ~5 vs.

- Nitro Group Impact: The nitro group at C4 in the target compound introduces strong electron-withdrawing effects, stabilizing the pyrazole ring and increasing the acidity of the carboxylic acid (pKa ~1.5–2.5) compared to non-nitro analogues like 1-methyl-3-propylpyrazole-5-carboxylic acid (pKa ~3–4) .

Substituent Effects

- Propyl vs. Isobutyl : The isobutyl group in 5-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid increases steric hindrance and lipophilicity (logP ~1.8 vs. ~1.2 for the propyl variant), altering pharmacokinetic profiles .

- Aromatic vs.

Physicochemical Properties

- Melting Points: Nitro-containing derivatives generally exhibit higher melting points (e.g., 181–183°C for the target compound) due to increased polarity and intermolecular hydrogen bonding . Non-nitro analogues like 1-methyl-3-propylpyrazole-5-carboxylic acid have lower melting points (~136°C) .

- Solubility : The carboxylic acid group in the target compound improves aqueous solubility (~5–10 mg/mL in PBS) compared to its amide derivative (<1 mg/mL) .

Biological Activity

Overview

3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative known for its diverse biological activities. With the molecular formula , this compound has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications in anti-inflammatory and antimicrobial domains.

- Molecular Formula:

- CAS Number: 39658-17-8

- Molecular Weight: 213.19 g/mol

Synthesis

The synthesis of this compound typically involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid using concentrated nitric and sulfuric acids under controlled conditions, yielding a product with a significant purity level.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Therapeutic Potential

Research indicates that this compound exhibits:

- Anti-inflammatory Activity: The compound has shown potential in reducing inflammation markers in various in vitro studies.

- Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains, indicating its potential as an antimicrobial agent .

Case Studies

Several studies have explored the biological effects of pyrazole derivatives, including this compound:

-

Cytotoxicity Studies:

- The compound was evaluated against various cancer cell lines (e.g., MCF7, A549) demonstrating significant cytotoxicity with IC50 values ranging from 3.79 µM to 42.30 µM depending on the specific cell line tested .

- In one study, derivatives similar to this compound were found to exhibit promising anticancer activity, highlighting the importance of structural modifications in enhancing efficacy .

- Inflammatory Response:

Comparative Analysis

To understand the unique properties of this compound compared to other pyrazole derivatives, a comparison table is provided below:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 3.79 - 42.30 | Cytotoxicity |

| Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole | 26 | Antitumor |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | 3.25 | Cytotoxicity |

| Compound X (similar structure) | 49.85 | Antitumor |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid, and how can purity be optimized?

- Methodology : The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters, followed by nitration and alkylation. For example, nitration at the pyrazole C4 position can be achieved using HNO₃/H₂SO₄ under controlled temperatures (0–5°C). Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for >95% purity .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro group at C4, propyl at N1).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₈H₁₁N₃O₄) and fragmentation patterns.

- Elemental Analysis : Validate C, H, N percentages (±0.3% theoretical values) .

Q. How should researchers assess the compound’s stability under different storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent nitro group degradation or hydrolysis of the carboxylic acid moiety .

Advanced Research Questions

Q. What insights can crystallography provide about the compound’s structure-activity relationships?

- Methodology : Single-crystal X-ray diffraction reveals bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid and nitro groups). For instance, the nitro group’s planarity with the pyrazole ring enhances electron-withdrawing effects, influencing reactivity in downstream derivatization .

Q. How can computational methods predict the compound’s bioactivity or interaction with biological targets?

- Methodology :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions.

- Molecular Docking : Screen against targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina. Compare binding energies with known inhibitors to prioritize experimental validation .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antibacterial vs. inactive results)?

- Methodology :

- Experimental Replication : Standardize assay conditions (e.g., bacterial strain, MIC protocols).

- Structure-Activity Relationship (SAR) Analysis : Test analogs (e.g., ethyl vs. propyl substituents) to isolate substituent effects. For example, the propyl chain may enhance lipophilicity, improving membrane penetration .

Q. How can the compound be functionalized for targeted drug delivery systems?

- Methodology :

- Esterification : Convert the carboxylic acid to a methyl ester for enhanced bioavailability.

- Conjugation : Link to polyethylene glycol (PEG) via amide bonds to improve solubility and reduce renal clearance. Monitor reaction efficiency via TLC or LC-MS .

Critical Considerations for Researchers

- Synthetic Pitfalls : Nitration reactions require strict temperature control to avoid byproducts (e.g., di-nitrated derivatives).

- Bioactivity Assays : Include positive controls (e.g., ibuprofen for anti-inflammatory tests) to validate assay sensitivity .

- Ethical Compliance : Adhere to institutional guidelines for handling nitroaromatic compounds, which may pose mutagenic risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.